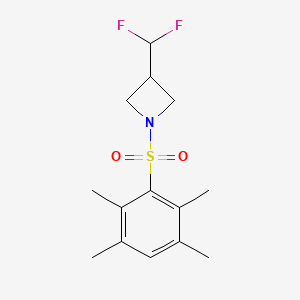
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a tetramethylphenylsulfonyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Tetramethylphenylsulfonyl Group: The final step involves the sulfonylation of the azetidine ring with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: Potential use as a precursor for the synthesis of specialty chemicals or advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the tetramethylphenylsulfonyl group can provide additional interactions with the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine
- 3-(Chloromethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine
- 3-(Bromomethyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidine
Uniqueness
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halomethyl derivatives. This can result in different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-8-5-9(2)11(4)13(10(8)3)20(18,19)17-6-12(7-17)14(15)16/h5,12,14H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRNBFDJHFBGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)C(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B2882845.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)
![benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2882847.png)
![2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B2882848.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide](/img/structure/B2882849.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2882852.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)
![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)
![N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2882857.png)
![ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2882859.png)
![{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile](/img/structure/B2882860.png)
![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide](/img/structure/B2882865.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2882867.png)

